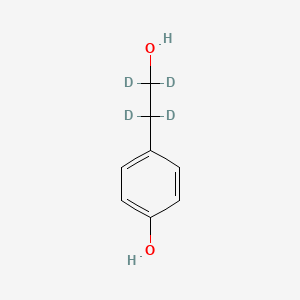

Tyrosol-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

142.19 g/mol |

IUPAC Name |

4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2/i5D2,6D2 |

InChI Key |

YCCILVSKPBXVIP-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])O |

Canonical SMILES |

C1=CC(=CC=C1CCO)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Tyrosol D4

Approaches to Deuterium (B1214612) Incorporation

Common methods for introducing deuterium into organic compounds include hydrogen-deuterium exchange reactions, deuterium gas addition, and catalytic isotope exchange resolvemass.caresearchgate.net. Hydrogen-deuterium exchange reactions typically utilize deuterium oxide (D₂O) as a deuterium source and can be catalyzed by acids, bases, or transition metals resolvemass.caresearchgate.netoaepublish.comoup.com. This method is often employed for functional group-specific labeling resolvemass.ca. Catalytic isotope exchange, frequently involving catalysts like palladium or platinum, facilitates the replacement of hydrogen with deuterium under controlled conditions and is particularly useful for aromatic and aliphatic compounds nih.govresolvemass.ca.

Specific examples of deuterium incorporation techniques relevant to phenolic compounds like tyrosol include heterogeneous acid-catalyzed H/D exchange using catalysts such as Amberlyst 15 or Nafion in D₂O researchgate.net. This method can incorporate deuterium into the aromatic ring researchgate.net. Another approach involves the use of a Cp₂TiCl/D₂O system as a reducing reagent, which has been demonstrated in the synthesis of deuterated tyrosol from acetoxystyrene mdpi.com. Iridium-catalyzed α-selective H/D isotope exchange of alcohols using D₂O has also been reported, leading to deuteration at both α- and β-carbons in tyrosol rsc.org.

Research has explored the efficiency and selectivity of various catalytic systems for deuterium incorporation. For instance, a Pt/C–D₂O–H₂ system has been shown to be effective for the deuteration of aromatic rings, including phenols, under mild conditions oup.com. Studies have also investigated hydrogen-deuterium exchange reactions in systems like ethanol-d₁/Et₃N, which can introduce deuterium atoms at specific positions on phenolic compounds nih.gov.

Precursor Compounds and Enzymatic Reaction Pathways for Tyrosol Biosynthesis

Tyrosol can be synthesized through both natural biosynthetic pathways and chemical methods frontiersin.org. In nature, tyrosol is found in plants like olive and Rhodiola rosea, as well as in fermented foods such as wines and virgin olive oil frontiersin.org.

Two main natural pathways for tyrosol biosynthesis have been identified: the Ehrlich pathway in microbes and a synthesis pathway in plants frontiersin.org. In the Ehrlich pathway, particularly in Saccharomyces cerevisiae, tyrosine is converted to 4-hydroxyphenylpyruvate (4HPP) by aromatic amino acid transaminases (ARO8/ARO9), followed by decarboxylation of 4HPP to 4-hydroxyphenylacetaldehyde (4HPAA) catalyzed by phenylpyruvate decarboxylase (ARO10), and finally reduction of 4HPAA to tyrosol by alcohol dehydrogenases (ADHs) frontiersin.orgresearchgate.net.

In the plant pathway, tyrosine is converted to 4HPAA by aromatic aldehyde synthase (AAS), which is then reduced to tyrosol by ADHs frontiersin.org.

Microbial biosynthesis of tyrosol from simple sugars like glucose and glycerol (B35011) has also been engineered in organisms such as Escherichia coli researchgate.netsigmaaldrich.comnih.gov. These engineered pathways often utilize enzymes from the natural tyrosol biosynthesis routes, starting from L-tyrosine as a precursor researchgate.netsigmaaldrich.comnih.gov. For example, a synthetic pathway in E. coli converted p-coumaric acid into tyrosol using a cascade of enzymes including ferulic acid decarboxylase (FDC1), styrene (B11656) monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde (B1677652) reductase (PAR) researchgate.netnih.gov. Another engineered route introduced tyrosine ammonia-lyase (TAL) to connect the synthetic pathway with endogenous L-tyrosine metabolism, enabling tyrosol production from glycerol researchgate.netnih.gov.

The biosynthesis of tyrosol derivatives is closely linked to the availability of aromatic amino acids, particularly L-tyrosine, which serves as a crucial precursor researchgate.netnih.gov. Metabolic engineering efforts have focused on optimizing L-tyrosine production in microbial hosts to enhance the yield of tyrosol and its derivatives researchgate.net.

Considerations for Isotopic Purity Assessment in Research Synthesis

Assessing the isotopic purity of deuterated compounds like Tyrosol-d4 (B1160729) is critical to ensure their accuracy and reliability in research applications rsc.org. Isotopic purity refers to the percentage of molecules that contain the intended isotopic label at the specified positions chromservis.eu. Chemical purity, which refers to the absence of other chemical contaminants, is also important isotope.com.

Several analytical techniques are employed for the assessment of isotopic purity and structural integrity of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the position of deuterium labeling and can provide insights into the relative isotopic purity rsc.orgeurisotop.com. By analyzing the ¹H NMR spectrum, the reduction or absence of signals corresponding to protons that have been replaced by deuterium can be observed researchgate.net.

A comprehensive strategy for evaluating isotopic enrichment and structural integrity often combines both HR-MS and NMR spectroscopy rsc.org. This approach allows for the determination of the percentage of isotopic purity through MS analysis and confirmation of the labeling positions and structural integrity through NMR rsc.org.

Manufacturers of deuterated compounds routinely test their products for both chemical and isotopic purity using a combination of techniques, which may include GC-MS, GC-FID, HPLC, and various NMR methods (¹H, ¹³C, and multi-nuclear NMR) chromservis.euisotope.comeurisotop.com. Rigorous quality control procedures are essential to ensure high isotopic enrichment and chemical purity eurisotop.com.

For example, in the certification of a deuterated standard, techniques like GC-MS were used to confirm identity, while GC-FID, ¹H-NMR, and ¹³C-NMR were employed for purity assessment europa.eu. The isotopic ratio can also be determined using techniques like Site-specific Natural Isotope Fractionation measured by Nuclear Magnetic Resonance (SNIF-NMR) europa.eu.

Maintaining isotopic purity requires careful handling of deuterated solvents and compounds to prevent exchange with atmospheric moisture (H₂O), which can lead to back-exchange of deuterium with hydrogen eurisotop.com. Handling under an inert atmosphere and using appropriate packaging can help minimize isotopic contamination eurisotop.com.

Advanced Analytical Applications of Tyrosol D4

Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Analysis

Stable isotope-labeled internal standards (SIL-IS), such as Tyrosol-d4 (B1160729), are widely recognized as the most effective tools for accurate quantitative analysis using mass spectrometry. researchgate.netclearsynth.comwaters.com Their utility stems from their ability to mimic the behavior of the target analyte (tyrosol in this case) throughout the entire analytical process, from sample preparation to detection. clearsynth.comwaters.com

Mitigation of Matrix Effects in Mass Spectrometry (MS)

Matrix effects are a significant challenge in mass spectrometry, where components in the sample matrix (i.e., everything in the sample except the analyte) can interfere with the ionization and detection of the target compound, leading to inaccurate results. clearsynth.comwaters.combiotage.comsepscience.com These effects can manifest as signal suppression or enhancement. biotage.com Because this compound is chemically almost identical to native tyrosol, it experiences the same matrix effects to a very similar extent. clearsynth.comwaters.com By adding a known amount of this compound to a sample, the ratio of the native tyrosol signal to the this compound signal can be used for quantification. clearsynth.com Any suppression or enhancement caused by the matrix will affect both the native analyte and the labeled internal standard proportionally, thus compensating for the matrix effect and improving the accuracy of the measurement. researchgate.netclearsynth.comwaters.comresearchgate.net

Correction for Sample Preparation Variability

Sample preparation is a critical stage in analytical workflows and can introduce variability due to inconsistencies in extraction efficiency, sample handling, or evaporation steps. biotage.comresearchgate.net When this compound is added to the sample at the beginning of the preparation process, it undergoes the same preparation steps as the native tyrosol. waters.com Therefore, any losses or variations in recovery during sample preparation will affect both compounds equally. waters.com By quantifying the ratio of native tyrosol to this compound, these variations are effectively corrected, leading to more reliable and reproducible results. mdpi.com Although one study mentioned adding this compound prior to extraction to verify extraction efficiency rather than for quantitative recovery correction, the principle of using it to track the analyte's behavior through sample processing remains relevant. mdpi.comnih.gov

Enhancement of Analytical Accuracy and Precision

The use of this compound as a SIL-IS significantly enhances both the accuracy and precision of quantitative analysis. clearsynth.comuni.lu Accuracy refers to how close a measurement is to the true value, while precision refers to the consistency of repeated measurements. scribd.com By compensating for matrix effects and sample preparation variability, this compound ensures that the measured analyte concentration is a more accurate reflection of its true concentration in the original sample. researchgate.netclearsynth.comwaters.com The consistent behavior of the SIL-IS relative to the analyte also leads to improved reproducibility of results, thereby increasing precision. researchgate.netmdpi.com Studies have demonstrated acceptable accuracy and precision values when using internal standards in quantitative methods. researchgate.netscielo.brresearchgate.netnih.govnih.gov

Integration in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in complex mixtures. researchgate.netnih.gov The integration of this compound into LC-MS/MS methodologies is a common practice to improve the robustness and reliability of tyrosol analysis.

Development and Validation of LC-MS/MS Protocols

This compound plays a vital role in the development and validation of LC-MS/MS methods for tyrosol quantification. researchgate.netclearsynth.commdpi.comcore.ac.uk During method development, the SIL-IS helps optimize parameters by providing a reliable signal to track the analyte's behavior under different chromatographic and mass spectrometric conditions. In method validation, which assesses parameters like selectivity, linearity, accuracy, and precision, the use of this compound is crucial for obtaining reliable validation data. nih.govresearchgate.netturkjps.org Validation studies often follow guidelines from regulatory bodies like the FDA. researchgate.netturkjps.org The SIL-IS is used to correct for matrix effects and assess recovery, ensuring the method is reliable for its intended application. mdpi.comnih.gov Linearity is evaluated using calibration curves, and accuracy and precision are assessed through repeated measurements of quality control samples. researchgate.netturkjps.org

Applications in Complex Biological and Food Matrices Research

The use of this compound as a SIL-IS in LC-MS/MS is particularly valuable for the analysis of tyrosol in complex biological and food matrices. wikipedia.orgresearchgate.netcymitquimica.comclearsynth.commdpi.comnih.govnih.govcore.ac.ukfishersci.seusbio.net These matrices, such as olive oil, wine, plasma, urine, and cheese, contain numerous endogenous compounds that can interfere with the analysis of target analytes. researchgate.netbiotage.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.govturkjps.orgjuntadeandalucia.es

Research findings highlight the successful application of LC-MS/MS methods utilizing stable isotope dilution with labeled standards for the quantification of tyrosol and related compounds in various complex matrices. For instance, a method using LC-MS/MS and isotope dilution with deuterated internal standards (including d2-labeled standards for tyrosol and hydroxytyrosol) was successfully applied to assay these polyphenols in virgin olive oil, demonstrating good accuracy. researchgate.netnih.gov Another study developed and validated an LC-HRMS/MS method for determining tyrosol and its metabolites in cheese, where this compound was added prior to extraction. mdpi.comnih.gov While this compound was used in this specific case to verify extraction efficiency and compare relative retention times rather than for quantitative recovery correction, it still demonstrates its utility in complex food matrix analysis. mdpi.comnih.gov LC-MS/MS methods have also been developed and validated for the determination of tyrosol in biological matrices like rat liver tissues and human urine, often employing internal standards to ensure method reliability in the presence of complex organic interferences. nih.govturkjps.org

These applications demonstrate that this compound is an indispensable tool for accurate and reliable quantitative analysis of tyrosol in challenging sample types, enabling researchers to gain a better understanding of its presence and behavior in various biological systems and food products.

Table 1: Analytical Parameters from Research Studies

| Analyte | Matrix | Method | Linearity Range | Accuracy | Precision (CV%) | Recovery (%) | Matrix Effect (%) | Citation |

| Tyrosol | Czapek medium | HPLC-DAD | 0.0125-5.0 μg mL⁻¹ (r = 0.9967) | < 15% | < 15% | ~80% | Not specified | scielo.br |

| Tyrosol | Olive Oil | LC-MS/MS | Not specified (Standard addition used) | 98-107% | Not specified | Not specified | Negligible | researchgate.netnih.gov |

| Tyrosol | EVOO | LEI-MS/MS | Not specified (Standard addition used) | Not specified | Intraday: 4.5-9.0%, Interday: 9.0-11.0% | Not specified | Negligible | mdpi.comresearchgate.net |

| Tyrosol | Cheese | LC-HRMS/MS | 5–1000 µg kg⁻¹ dw | Not specified | Repeatability (CVr) < 15%, Intra-lab reproducibility (CVwR) < 20% | >70% | Not specified | mdpi.comnih.gov |

| p-Tyrosol | Rat Liver Tissues | LC-MS/MS | Not specified | 92.38-100.59% | ≤ 8.54% | 105.44-113.04% | 85.61-92.49% | nih.gov |

| Tyrosol | Urine | LC-MS/MS | Not specified | Not specified | Not specified | >95.62% | CV % < 15% | turkjps.org |

Note: This table includes data for tyrosol and p-tyrosol from various studies using different analytical methods and matrices. Not all studies specifically used this compound for all reported parameters, but they highlight the types of validation data obtained in quantitative analysis of tyrosol.

Optimization of Chromatographic and Ionization Parameters with this compound

Optimizing chromatographic and ionization parameters is crucial for achieving sensitive, selective, and reproducible mass spectrometry methods. While direct studies detailing the optimization process specifically using this compound were not extensively found, the principles of method optimization in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are well-established, and isotopically labeled internal standards like this compound play a key role in this process.

General optimization strategies for LC-MS/MS methods aim to achieve good chromatographic separation and a high signal-to-noise ratio for the analytes of interest uni.luuminho.pt. Key parameters in LC include mobile phase composition, flow rate, and column temperature, which affect retention and separation uni.lu. For electrospray ionization (ESI), a common ionization technique coupled with LC-MS, parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and temperature significantly influence ionization efficiency and ion transfer uni.luuminho.ptuni.lu.

The use of an internal standard like this compound, which behaves similarly to its unlabeled analog (tyrosol) during chromatographic separation and ionization but is distinguishable by its mass, is fundamental in method development and optimization. By monitoring the signal of this compound, analysts can assess the impact of varying chromatographic and ionization parameters on signal intensity and stability. This allows for the systematic optimization of these parameters to maximize the response of both the internal standard and the target analyte, ensuring robust and reliable detection and quantification. Studies on LC-MS/MS optimization often involve testing different parameters using representative analytes to find optimal conditions for sensitivity and reproducibility uni.lu. This compound serves as an excellent surrogate for tyrosol in such optimization experiments.

Application in Isotope Dilution Analysis (IDA)

Isotope Dilution Analysis (IDA) is a powerful quantitative analytical technique that utilizes isotopically enriched standards, such as this compound, to achieve high accuracy and precision, particularly in complex sample matrices. The fundamental principle of IDA involves adding a known amount of the isotopically labeled analog (the spike) to the sample before any sample preparation steps are performed upf.eduphytohub.eu. After allowing the labeled standard to equilibrate with the endogenous analyte, the ratio of the analyte's natural isotopes to the spike's isotopes is measured, typically by mass spectrometry upf.edu.

The key advantage of IDA is its ability to compensate for analyte losses or matrix effects that may occur during sample preparation and analysis upf.eduphytohub.eu. Since the labeled standard and the endogenous analyte are chemically identical (except for the isotopic label), they behave in the same way throughout the analytical process. Any loss or enhancement affecting the endogenous analyte will proportionally affect the labeled standard, leaving the isotope ratio unchanged. This makes IDA particularly valuable for the accurate quantification of compounds in challenging matrices like food products.

This compound has been successfully applied as an internal standard in IDA for the determination of tyrosol and hydroxytyrosol (B1673988) in various matrices, including cheese and olive oil nih.govnih.govctdbase.orgmetabolomicsworkbench.orgnih.gov. In the analysis of tyrosol and hydroxytyrosol and their metabolites in Italian cheese, this compound was added prior to extraction to verify extraction efficiency and for quantitative purposes, although it was primarily used for relative retention time comparisons in that specific context nih.govnih.gov. In the rapid determination of free and total hydroxytyrosol and tyrosol in extra virgin olive oil using paper spray tandem mass spectrometry, deuterated standards were employed, highlighting the utility of IDA in this application for improved specificity and accuracy ctdbase.orgmetabolomicsworkbench.org. The use of isotopically labeled analogs like this compound is considered the most effective way to mitigate matrix effects in such analyses nih.gov.

Utility in Paper Spray Tandem Mass Spectrometry (PS-MS/MS) Research

Paper Spray Tandem Mass Spectrometry (PS-MS/MS) is an ambient ionization technique that offers rapid and simplified analysis with minimal sample preparation. This compound has demonstrated utility in PS-MS/MS research, particularly in the context of analyzing phenolic compounds like tyrosol and hydroxytyrosol.

PS-MS involves depositing a small volume of sample solution onto a piece of paper, applying a high voltage, and adding a spray solvent to generate ions that are then directed into a mass spectrometer metabolomicsworkbench.orguni.lu. This technique is known for its speed, ease of use, and cost-effectiveness metabolomicsworkbench.orgmetabolomicsworkbench.orguni.lu.

The incorporation of this compound as an internal standard in PS-MS/MS methods for tyrosol analysis provides significant advantages. As with other mass spectrometry techniques, the isotopically labeled standard helps to improve the accuracy and precision of the quantification by compensating for variations in ionization efficiency and matrix effects inherent in ambient ionization methods metabolomicsworkbench.org. Research utilizing paper spray tandem mass spectrometry for the rapid determination of phenylethanoids in extra virgin olive oil has successfully employed deuterated standards, emphasizing their role in achieving reliable results with this technique ctdbase.orgmetabolomicsworkbench.org. The use of a labeled internal standard in conjunction with PS-MS/MS allows for robust quantitative analysis even with simplified sample preparation protocols metabolomicsworkbench.orgchemspider.com.

Comparative Retention Time Studies Utilizing this compound

Retention time is a critical parameter in chromatographic analysis, used for the identification and characterization of analytes. Comparative retention time studies involve comparing the retention behavior of an analyte to that of a reference compound under identical chromatographic conditions. This compound is a valuable tool in such studies involving tyrosol and its related compounds.

Due to its isotopic labeling, this compound exhibits nearly identical chromatographic properties to unlabeled tyrosol, meaning they will elute at or very close to the same retention time on a given chromatographic column under specific mobile phase conditions. This characteristic makes this compound an excellent reference standard for verifying the retention time of tyrosol in complex samples.

Investigations of Tyrosol Metabolism and Biosynthesis Pathways Using Deuterated Tracers

Elucidation of Tyrosol Metabolic Pathways in Preclinical Models

The investigation of Tyrosol metabolism in preclinical models is crucial for understanding its biological activity and disposition. Studies indicate that Tyrosol undergoes extensive first-pass metabolism in the intestine and liver following ingestion. researchgate.netnih.gov Deuterated Tyrosol, such as Tyrosol-d4 (B1160729), can be employed as a tracer to elucidate these metabolic transformations in preclinical animal models. By administering this compound and analyzing biological samples (e.g., plasma, urine, tissue extracts) using sensitive techniques like LC-MS, researchers can identify and quantify deuterated metabolites. This approach helps in mapping the metabolic fate of the parent compound, revealing the types of conjugation reactions (e.g., glucuronidation and sulfation) and other biotransformation pathways involved. researchgate.netnih.gov While specific detailed preclinical studies using this compound with extensive data tables were not prominently found in the immediate search results, the principle of using deuterated tracers for understanding the metabolic disposition of compounds like Tyrosol in vivo is well-established in metabolic research. uni-rostock.deoup.comresearchgate.netprofil.comnih.gov

Tracing Biosynthetic Routes in Biological Systems

Deuterated tracers are powerful tools for deciphering the complex biosynthetic pathways of natural products like Tyrosol in various biological systems, including plants and microorganisms. Tyrosol is known to be synthesized from the amino acid tyrosine through different routes depending on the organism. mdpi.comnih.govmdpi.com For instance, in Saccharomyces cerevisiae, Tyrosol can be produced via the Ehrlich pathway, starting from tyrosine. researchgate.netmdpi.com In plants like Rhodiola crenulata and olive trees, tyrosine also serves as a precursor, with pathways involving intermediates like tyramine (B21549) or 4-hydroxyphenylpyruvate. nih.govmdpi.comresearchgate.netwisc.edu

By feeding a biological system with a deuterated precursor, such as deuterated tyrosine, and analyzing the resulting this compound (or other deuterated intermediates and products) using techniques like MS and NMR, researchers can trace the incorporation of deuterium (B1214612) atoms into the newly synthesized molecule. nih.gov The pattern and extent of deuterium labeling in Tyrosol provide direct evidence for the specific enzymatic steps and intermediates involved in its biosynthesis within that system. This isotopic labeling approach helps to confirm proposed pathways, identify alternative routes, and understand the relative flux through different branches of the biosynthetic network. Studies using isotopic labeling, including deuterium, have been instrumental in elucidating biosynthetic pathways of related phenolic compounds and aromatic alcohols in yeast and plants. nih.govnih.gov

Studies on Enzymatic Activities and Gene Expression Related to Tyrosol Production

The use of deuterated tracers like this compound can indirectly support studies on the enzymatic activities and gene expression levels involved in Tyrosol production. By observing the rate of appearance or disappearance of this compound or its deuterated precursors and intermediates under different experimental conditions (e.g., in genetically modified organisms or in the presence of enzyme inhibitors), researchers can infer the activity of specific enzymes in the biosynthetic or metabolic pathways. researchgate.net

Changes in the labeling pattern or enrichment levels of this compound in response to altered gene expression (e.g., overexpression or knockout of genes encoding putative biosynthetic enzymes) can help to confirm the role of those genes and their corresponding enzymes in Tyrosol synthesis or metabolism. mdpi.commdpi.comresearchgate.netnih.gov For example, if overexpressing a particular enzyme gene leads to a higher incorporation of deuterium from a labeled precursor into this compound, it suggests that the enzyme plays a significant role in a rate-limiting step of the biosynthetic pathway. Conversely, if knocking out a gene alters the metabolic fate of this compound or a deuterated precursor, it indicates the enzyme's involvement in a specific metabolic route. This integrated approach, combining isotopic tracing with genetic manipulation and enzyme activity assays, provides a comprehensive understanding of the molecular mechanisms regulating Tyrosol production and metabolism. mdpi.comnih.govmdpi.comresearchgate.netwisc.eduresearchgate.netnih.gov

Implications of Isotope Effects in Biochemical Reactions

The presence of deuterium in this compound can lead to isotope effects in biochemical reactions, particularly kinetic isotope effects (KIEs). A primary KIE occurs when a bond to the isotopically substituted atom (in this case, a C-D bond) is broken in the rate-determining step of a reaction. nih.govselvita.com C-D bonds are stronger than C-H bonds, and their cleavage requires more energy, leading to a slower reaction rate for the deuterated molecule compared to the non-deuterated analog. nih.gov

Mechanistic Research Employing Deuterated Tyrosol D4 Analogs

Studies on Biological Signaling Pathways

Research into the biological activities of tyrosol has revealed its influence on several key cellular signaling pathways. Tyrosol has been shown to affect pathways such as the Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinases (ERK), and Nuclear Factor kappa-Β (NF-κB) pathways. For instance, tyrosol can suspend LPS-induced activation of MAPK, ERK, and NF-κB in macrophage cells. mdpi.com It may also downregulate the p38 MAPK and JNK pathways. mdpi.com Additionally, tyrosol has been observed to activate the PI3K/Akt pathway. nih.gov

Deuterated tyrosol-d4 (B1160729) can be employed in these studies to track the uptake, metabolism, and cellular distribution of tyrosol when investigating its effects on these signaling cascades. By using liquid chromatography coupled with mass spectrometry (LC-MS), researchers can quantify the levels of this compound and its deuterated metabolites within cells or specific cellular compartments following treatment. This allows for a clearer understanding of how tyrosol reaches its targets and how it is processed metabolically, providing crucial data for interpreting the observed effects on signaling pathways. For example, if this compound is rapidly metabolized, its direct effect on a signaling pathway might be less significant than the effect of its metabolites.

Investigations into Enzyme-Substrate Interactions

Tyrosol interacts with various enzymes, either as a substrate, inhibitor, or modulator of their activity. Studies have investigated the effects of tyrosol and its derivatives on Platelet-Activating Factor (PAF) biosynthetic enzymes. mdpi.com While tyrosol itself did not exert substantial effects on PAF biosynthesis in one study, such investigations highlight the potential for interactions with lipid metabolism enzymes. mdpi.com Tyrosol and hydroxytyrosol (B1673988) can also be substrates in enzymatic reactions, such as oxidation catalyzed by tyrosinase or esterification catalyzed by lipases. nih.govresearchgate.net Furthermore, enzymes like Toluene o-xylene (B151617) monooxygenase (ToMO) have been explored for their ability to catalyze the biosynthesis of tyrosol from precursors. nih.gov

Deuterated this compound is invaluable in studying the kinetics and mechanisms of these enzyme-substrate interactions. While not specifically detailed in the search results for this compound, deuterated substrates are commonly used to determine kinetic isotope effects, which can provide insights into the rate-limiting steps of enzyme-catalyzed reactions and the involvement of hydrogen atoms in the transition state. In studies quantifying enzyme activity or product formation, this compound can serve as a reliable internal standard for LC-MS analysis, improving the accuracy and precision of measurements of non-deuterated tyrosol or its metabolites involved in enzymatic reactions.

Quorum Sensing Molecule Research

Tyrosol is recognized as a quorum-sensing molecule in several yeast species, notably Candida albicans and Saccharomyces cerevisiae. nih.govmdpi.comresearchgate.net In C. albicans, tyrosol plays a role in regulating the morphological transition between yeast and hyphal forms, which is important for biofilm development and virulence. nih.govresearchgate.netresearchgate.net It can accelerate hyphal development and germ-tube formation, particularly in the early stages of biofilm development. nih.govresearchgate.netresearchgate.net

The use of this compound in quorum sensing research allows scientists to precisely track the production, secretion, diffusion, and uptake of this signaling molecule by microbial cells. By adding a known amount of this compound to the culture medium or using isotopically labeled precursors to study de novo synthesis, researchers can use mass spectrometry to quantify endogenous tyrosol production and monitor its extracellular and intracellular concentrations over time and at different cell densities. This helps to elucidate the dynamics of quorum sensing, how tyrosol signaling is regulated, and how it influences microbial behavior and community structure.

Role in Investigating Oxidative Stress Mechanisms in Cellular Models

Tyrosol is known for its antioxidant properties and its ability to protect cells against oxidative stress in various models. nih.govresearchgate.netnih.gov It can reduce reactive oxygen species (ROS) levels, promote the expression of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione (B108866) reductase (GR), and glutathione peroxidase (GP), and protect cellular components from oxidative damage, such as lipid peroxidation. nih.govresearchgate.netnih.govugr.es Studies in cellular models of neurodegeneration and inflammation have demonstrated tyrosol's protective effects against oxidative injury. nih.govnih.gov

Methodological Considerations and Future Research Directions

Challenges in Maintaining Isotopic Integrity during Sample Processing

Maintaining the isotopic integrity of deuterated internal standards like Tyrosol-d4 (B1160729) during sample processing is crucial for accurate quantification. Deuterium (B1214612) atoms, particularly those bonded to heteroatoms like oxygen or carbon atoms adjacent to carbonyl groups or other exchangeable protons, can undergo exchange with protons in the sample matrix or solvents. sigmaaldrich.comacanthusresearch.com This exchange can lead to a loss of deuterium from the internal standard, potentially resulting in a "false positive" signal for the native analyte or an inaccurate internal standard response. sigmaaldrich.com

Sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the solvents and buffers used, can influence the extent of hydrogen-deuterium exchange. wuxiapptec.comnih.gov Acidic or basic conditions, as well as elevated temperatures, can accelerate this exchange. sigmaaldrich.com Therefore, careful optimization of sample preparation protocols, including controlling pH and temperature and selecting appropriate solvents, is essential to minimize deuterium exchange and preserve the isotopic integrity of this compound. sigmaaldrich.comunm.edu Verifying the isotopic purity of the internal standard before use and monitoring for potential deuterium loss during method validation are critical steps. sigmaaldrich.comlgcstandards.com

Strategies for Ensuring Optimal Analyte-Internal Standard Coelution

Optimal coelution of the analyte (tyrosol) and its deuterated internal standard (this compound) during chromatographic separation is a cornerstone of accurate quantitative analysis using stable isotope dilution mass spectrometry. chromatographyonline.com The principle relies on the assumption that the chemically similar analyte and internal standard will behave identically throughout the analytical process, including extraction, chromatography, and ionization. clearsynth.commusechem.com This identical behavior allows the internal standard to effectively compensate for variations introduced by matrix effects, sample processing losses, or instrument fluctuations. clearsynth.commusechem.com

While deuteration provides a mass difference for detection by mass spectrometry, it can sometimes induce a slight chromatographic shift compared to the unlabeled analog due to subtle differences in physicochemical properties. chromatographyonline.comchromforum.org This can lead to incomplete coelution, potentially compromising the ability of the internal standard to fully compensate for matrix effects that vary across the chromatographic peak. chromatographyonline.com

Strategies to ensure optimal coelution include careful selection and optimization of chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient profile. chromatographyonline.comrsc.org Using chromatographic columns with sufficient resolving power while still achieving coelution is important. chromatographyonline.com In some cases, adjusting parameters like flow rate or temperature can help align the elution profiles of the analyte and internal standard. chromatographyonline.com Verifying coelution during method development, often by injecting a mixture of the analyte and internal standard and observing their chromatographic peaks, is a critical step to ensure the validity of the quantitative method. chromatographyonline.com

Standardization of Deuterated Internal Standard Application in Research

Standardization of the application of deuterated internal standards like this compound in research is vital for ensuring the comparability and reliability of data across different laboratories and studies. This involves establishing clear guidelines and best practices for their use in quantitative analytical methods. lgcstandards.com

Key aspects of standardization include recommendations on the required isotopic purity of the internal standard, procedures for its preparation and storage, and guidelines for its addition to samples. acanthusresearch.comlgcstandards.com The concentration of the internal standard added should be carefully considered, typically matched within a certain range of the expected analyte concentration to maintain linearity and minimize potential signal suppression effects. lgcstandards.comresearchgate.net

Method validation protocols should include rigorous evaluation of the internal standard's performance, assessing its stability, isotopic integrity, and ability to compensate for matrix effects and variability. musechem.comwuxiapptec.com Reporting guidelines should also specify the details of the internal standard used, including its level of deuteration, supplier information, and confirmation of its isotopic purity. Adherence to regulatory guidelines, such as those provided by the FDA for bioanalytical method validation, often includes specific requirements for the use and evaluation of stable isotope-labeled internal standards. nih.gov

Emerging Analytical Techniques and Potential for this compound Applications

Emerging analytical techniques offer new possibilities for the analysis of tyrosol using this compound as an internal standard, potentially improving sensitivity, selectivity, and throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of tyrosol and its metabolites, where this compound is commonly employed as an internal standard. researchgate.netnih.gov Advances in LC-MS/MS technology, such as higher resolution mass analyzers (e.g., Q-Orbitrap) and improved ionization techniques (e.g., ESI, APCI), can enhance the detection and quantification of tyrosol and its deuterated analog in complex matrices. nih.govchromatographyonline.commdpi.com

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers faster separation times and improved peak resolution, which can be beneficial for high-throughput analysis of tyrosol. rsc.orgnotulaebotanicae.ro

Other emerging techniques, such as ion mobility spectrometry (IMS) coupled with MS, could potentially provide additional separation dimensions based on the shape and charge of ions, further enhancing selectivity in complex samples. mdpi.com Direct sample analysis techniques coupled with mass spectrometry, which minimize sample preparation, could also be explored, although challenges related to matrix effects would need to be carefully addressed, likely still requiring the use of an internal standard like this compound. mdpi.com

The application of this compound is expected to continue to be relevant in these evolving analytical landscapes, providing a reliable reference for accurate quantification of tyrosol in diverse research areas, including food science, health studies, and environmental monitoring.

Q & A

Q. How should researchers present this compound data to ensure clarity and reproducibility?

- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Tables : Include isotopic purity, batch-specific deuterium content, and QC metrics (e.g., CV < 10% for triplicate runs).

- Figures : Use heatmaps for metabolic flux data; error bars must represent SD/SE with explicit n-values.

- Supplementary Materials : Provide raw chromatograms, NMR spectra, and modeling code .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.